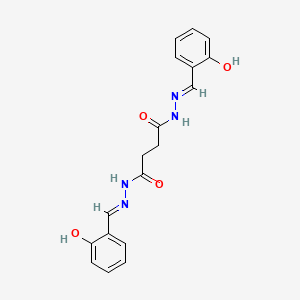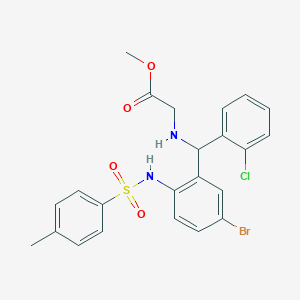
1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- est un composé organique appartenant à la classe des dérivés de l'isoindole. Ce composé se caractérise par la présence d'un groupe nitro et d'un groupe phényle liés au cycle isoindole. Les dérivés de l'isoindole sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- implique généralement la nitration de la 2-phénylisoindole-1,3-dione. La réaction de nitration peut être effectuée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à des températures contrôlées. La réaction est exothermique et nécessite un contrôle minutieux de la température pour éviter la décomposition du produit.
Méthodes de production industrielle
Dans un environnement industriel, la production de la 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels, tels que la température, la pression et les concentrations de réactifs, garantissant un rendement élevé et une pureté du produit. L'utilisation de réacteurs à flux continu améliore également la sécurité en minimisant le risque de réactions incontrôlées.
Analyse Des Réactions Chimiques
Types de réactions
La 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- subit diverses réactions chimiques, notamment:
Réduction: Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou en utilisant des agents réducteurs chimiques comme le chlorure d'étain(II).
Substitution: Le groupe nitro peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution aromatique nucléophile.
Oxydation: Le groupe phényle peut subir une oxydation pour former des dérivés phénoliques.
Réactifs et conditions courants
Réduction: Hydrogène gazeux avec catalyseur au palladium, chlorure d'étain(II) en acide chlorhydrique.
Substitution: Méthylate de sodium dans le méthanol, tert-butylate de potassium dans le diméthylsulfoxyde.
Oxydation: Permanganate de potassium en milieu acide ou basique.
Principaux produits formés
Réduction: 4-amino-2-phénylisoindole-1,3-dione.
Substitution: Dérivés de la 4-substituée-2-phénylisoindole-1,3-dione.
Oxydation: Dérivés phénoliques de la 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl-.
4. Applications de la recherche scientifique
La 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- a plusieurs applications dans la recherche scientifique:
Chimie médicinale: Elle est étudiée pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Synthèse organique: Elle sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux: Elle est utilisée dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques spécifiques.
Études biologiques: Elle est utilisée comme sonde pour étudier les mécanismes enzymatiques et les interactions protéine-ligand.
5. Mécanisme d'action
Le mécanisme d'action de la 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à des effets cytotoxiques. Le groupe phényle améliore la capacité du composé à interagir avec des poches hydrophobes dans les protéines, influençant son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
4-Nitro-2-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
1h-Isoindole-1,3(2h)-dione, 4-amino-2-phényl-: Ce composé est similaire mais possède un groupe amino au lieu d'un groupe nitro.
1h-Isoindole-1,3(2h)-dione, 4-chloro-2-phényl-: Ce composé possède un groupe chloro au lieu d'un groupe nitro.
1h-Isoindole-1,3(2h)-dione, 4-méthyl-2-phényl-: Ce composé possède un groupe méthyle au lieu d'un groupe nitro.
Unicité
La 1h-Isoindole-1,3(2h)-dione, 4-nitro-2-phényl- est unique en raison de la présence du groupe nitro, qui confère une réactivité chimique et une activité biologique distinctes. Le groupe nitro peut subir diverses transformations, faisant de ce composé un intermédiaire polyvalent en synthèse organique et un outil précieux dans la recherche en chimie médicinale.
Propriétés
Numéro CAS |
19065-85-1 |
|---|---|
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
4-nitro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O4/c17-13-10-7-4-8-11(16(19)20)12(10)14(18)15(13)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
OMOHDUGKQSTKSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
